molecular formula C18H22N8 B6448480 3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549041-69-0

3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448480
CAS No.: 2549041-69-0
M. Wt: 350.4 g/mol
InChI Key: BDWBYMXVUTYHKS-UHFFFAOYSA-N
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Description

3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H22N8 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.19674274 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence the compound’s ADME properties.

Result of Action

Similar compounds have been reported to exhibit significant anti-tubercular activity , suggesting that they may inhibit the growth or replication of Mycobacterium tuberculosis H37Ra.

Action Environment

The stereochemistry of the molecule, influenced by the pyrrolidine ring, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by the stereochemical environment within the target protein.

Properties

IUPAC Name

3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-14-12-16(24-6-2-3-7-24)23-18(22-14)26-10-8-25(9-11-26)17-15(13-19)20-4-5-21-17/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWBYMXVUTYHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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